molecular formula C8H9F3N2 B1298979 n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine CAS No. 35203-49-7

n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine

Cat. No.: B1298979
CAS No.: 35203-49-7
M. Wt: 190.17 g/mol
InChI Key: KWYSQBACVABOFL-UHFFFAOYSA-N
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Description

N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine is a chemical compound with the molecular formula C8H9F3N2 and a molecular weight of 190.166 g/mol It is characterized by the presence of a trifluoromethyl group and two amine groups attached to a benzene ring

Scientific Research Applications

N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine is classified as harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and eye protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine typically involves the reaction of 4-(trifluoromethyl)aniline with methylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of both the N1-methyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYSQBACVABOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351968
Record name n1-methyl-4-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35203-49-7
Record name n1-methyl-4-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1.1 g (5.0 mmol) 4-methylamino-3-nitrobenzotrifluoride in 200 ml ethanol was hydrogenated at atm. pressure by using 5% Pd-C (0.15 g) as a catalyst. The reaction mixture was filtered and evaporated in vacuo to give 3-amino-4-methylaminobenzotrifluoride as crystals.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.15 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound of Example 6, Step A (150 mmol, 33 g) and Pearlman's catalyst (ca. 400 mg) were agitated in MeOH (200 mL) under H2 (40 psi, Parr shaker) for 4 h. The reaction mixture was filtered through celite and the filtrate was concentrated in vacuo. Flash chromatography on silica eluting with 20-25% EtOAc in hexanes afforded the product as a light orange solid. 1H NMR (500 MHz, CDCl3), δ (ppm): 7.17 (1H, d, J=8.3 Hz), 6.97 (1H, d, J=1.9 Hz), 6.68 (1H, d, J=8.2 Hz), 3.78 (1H, bs), 3.38 (2H, bs), 2.94 (3H, s). LC-MS (ESI, Method C): 2.71, m/z 191.1 (M+1).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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